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molecular formula C11H9NO3 B126365 5-acetyl-8-hydroxy-1H-quinolin-2-one CAS No. 62978-73-8

5-acetyl-8-hydroxy-1H-quinolin-2-one

Cat. No. B126365
M. Wt: 203.19 g/mol
InChI Key: PJVZAXRWCFBQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605267B2

Procedure details

Aluminium chloride (93.3 g, 700 mmol, 3.5 eq.) is suspended in 1,2-dichlorobenzene (320 mL). The suspension is maintained at 20-25° C. and 8-hydroxy-(1H)-quinolin-2-one (32.24 g, 200 mmol, 1.0 eq.) is added in 5 portions (40 minutes, IT max. 25° C.). Acetic anhydride (21.4 g, 210 mmol, 1.05 eq.) is slowly added (30 minutes, IT max. 20° C.) and the addition funnel is rinsed with a small amount of 1,2-dichlorobenzene. The suspension is stirred for 30 minutes at 20-25° C. HPLC control reveals complete conversion to 8-acetoxy-(1H)-quinolin-2-one. The mixture is heated to IT=80° C. while purging the head-space with a stream of nitrogen. HCl evolution is noticed upon reaching IT=40° C. The reaction mixture is stirred for 1 hour at IT=80° C. HPLC control reveals almost complete conversion to 5-acetyl-8-hydroxy-(1H)-quinolin-2-one (3.1% O-acetyl intermediate, 10.8% ortho-isomer). The reaction mixture is poured hot (80° C.) over water (800 mL). Water (100 mL) is added in the reaction vessel and brought to reflux temperature. After 15 minutes at reflux temperature, the suspension is added to the previous quench suspension. The mixture is maintained for 15 minutes at IT=80° C. and then hot filtered. The yellow product is rinsed with water (2×200 mL, 50° C.), rinsed with acetone (50 mL) and then dried overnight under vacuum at 70° C. Yield: 33.32 g (82.0%). Purity: 95-97%.
Quantity
93.3 g
Type
reactant
Reaction Step One
Quantity
32.24 g
Type
reactant
Reaction Step Two
Quantity
21.4 g
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[OH:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[NH:14][C:13](=[O:16])[CH:12]=[CH:11]2.[C:17](OC(=O)C)(=[O:19])[CH3:18]>ClC1C=CC=CC=1Cl>[C:17]([C:9]1[CH:8]=[CH:7][C:6]([OH:5])=[C:15]2[C:10]=1[CH:11]=[CH:12][C:13](=[O:16])[NH:14]2)(=[O:19])[CH3:18] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
93.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
32.24 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(NC12)=O
Step Three
Name
Quantity
21.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
320 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The suspension is stirred for 30 minutes at 20-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the addition funnel is rinsed with a small amount of 1,2-dichlorobenzene
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to IT=80° C.
CUSTOM
Type
CUSTOM
Details
while purging the head-space with a stream of nitrogen. HCl evolution
CUSTOM
Type
CUSTOM
Details
IT=40° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 1 hour at IT=80° C
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured hot (80° C.) over water (800 mL)
ADDITION
Type
ADDITION
Details
Water (100 mL) is added in the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 15 minutes at reflux temperature
Duration
15 min
ADDITION
Type
ADDITION
Details
the suspension is added to the previous quench suspension
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained for 15 minutes at IT=80° C.
Duration
15 min
WASH
Type
WASH
Details
The yellow product is rinsed with water (2×200 mL, 50° C.)
WASH
Type
WASH
Details
rinsed with acetone (50 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum at 70° C
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(=O)C1=C2C=CC(NC2=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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